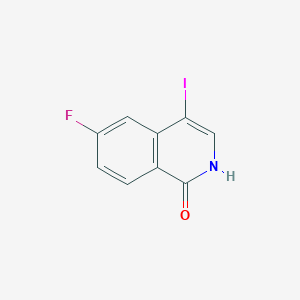

6-Fluoro-4-iodoisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-iodo-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAKYCTUGKFTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CNC2=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds, which are organic ring structures containing atoms other than carbon and featuring one or more halogen substituents, are of paramount importance in synthetic chemistry. The incorporation of halogens, such as fluorine and iodine, into a heterocyclic framework can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine, the most electronegative element, can enhance metabolic stability, binding affinity to biological targets, and lipophilicity. Iodine, being the largest and least electronegative of the common halogens, introduces a site of reactivity, making it an excellent leaving group in cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of both a fluorine and an iodine atom on the isoquinolinone core of 6-Fluoro-4-iodoisoquinolin-1(2H)-one makes it a bifunctional synthetic intermediate. The distinct electronic properties and reactivity of the C-F and C-I bonds allow for selective and sequential chemical transformations, providing a pathway to a diverse array of more complex molecules.

Significance of the Isoquinolinone Scaffold in Advanced Synthetic Endeavors

The isoquinolinone core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. google.com This scaffold is a key component in many pharmaceuticals, underscoring its importance in medicinal chemistry. The rigid, bicyclic structure of the isoquinolinone system provides a well-defined three-dimensional framework that can be strategically functionalized to interact with biological targets such as enzymes and receptors.

The derivatization of the isoquinolinone scaffold is a central theme in many advanced synthetic endeavors. The introduction of various substituents at different positions on the ring system allows for the fine-tuning of a compound's properties. The subject of this article, 6-Fluoro-4-iodoisoquinolin-1(2H)-one, is a prime example of a strategically substituted isoquinolinone designed for further chemical modification.

Research Trajectories for Multifunctionalized Chemical Entities

Strategies for De Novo Isoquinolinone Core Construction

The synthesis of the fundamental isoquinolinone skeleton can be achieved through various innovative strategies that build the heterocyclic ring system from acyclic or simpler cyclic precursors. These methods can be broadly categorized into intramolecular cyclizations, intermolecular coupling cascades, and one-pot multi-component reactions.

Intramolecular annulation strategies involve the formation of the isoquinolinone ring from a single precursor molecule that contains all the necessary carbon and nitrogen atoms. These reactions often rely on transition-metal catalysis to facilitate the key bond-forming steps, typically C–H activation and subsequent cyclization.

Rhodium(III)-catalyzed oxidative annulation represents a powerful tool for this transformation. For instance, the reaction of N-methoxybenzamides with alkynes, catalyzed by a rhodium complex like [Cp*RhCl₂]₂, proceeds via C-H/N-H activation to construct the isoquinolinone ring. mdpi.com This approach offers high atom economy. Similarly, rhodium(III)-catalyzed direct C–H oxidative annulation of isoquinolones with allyl alcohols has been developed for the synthesis of more complex isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org

Copper-catalyzed intramolecular cyclization provides an alternative green and efficient route. This method can utilize (E)-2-alkynylaryl oxime derivatives in water, proceeding under mild conditions without the need for organic solvents or ligands. nih.govsemanticscholar.org The reaction mechanism involves a Cu(I)-catalyzed intramolecular cyclization, followed by selective cleavage of either the N-O or O-H bond, which allows for the synthesis of both isoquinolines and isoquinoline (B145761) N-oxides. nih.govsemanticscholar.org

Palladium-catalyzed intramolecular cyclizations of substrates like ortho-ethynylbenzamides are also well-established methods for accessing the isoquinolinone core. mdpi.com

Table 1: Examples of Intramolecular Cyclization for Isoquinolinone Synthesis

| Catalyst System | Starting Material Type | Key Transformation | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | N-Methoxybenzamide and Alkyne | C-H/N-H Oxidative Annulation | mdpi.com |

| Cu(I) | (E)-2-Alkynylaryl Oxime | Intramolecular Cyclization in Water | nih.govsemanticscholar.org |

| Palladium Catalyst | ortho-Ethynylbenzamide | Intramolecular Cyclization | mdpi.com |

Intermolecular strategies construct the isoquinolinone scaffold by combining two or more distinct molecular components in a single, often catalytic, process. These cascade reactions are highly efficient as they form multiple bonds in a sequential manner without the need for isolating intermediates.

A prominent example is the rhodium(III)-catalyzed [4+2] cyclocondensation of benzamides with internal alkynes. mdpi.com This reaction involves the selective cleavage and formation of C-H and N-H bonds, facilitated by a rhodium catalyst and a copper-based oxidant, such as Cu(OAc)₂·H₂O, to yield highly substituted isoquinolinones. mdpi.com Another rhodium-catalyzed cascade reaction involves the coupling of arylimidates with diazo compounds. nih.govacs.org This oxidant-free method proceeds through intermolecular C-C bond formation followed by an intramolecular C-N bond formation to afford isoquinolines and isoquinolin-3-ols. nih.govacs.orgresearchgate.net

Palladium catalysis has also been employed in cascade reactions. For example, a palladium-catalyzed cascade involving the carbopalladation of an allenamide followed by allylic alkylation with an aldehyde can construct isoquinolinones that possess a quaternary carbon center. nih.gov

Table 2: Overview of Intermolecular Cascade Reactions for Isoquinolinone Synthesis

| Catalyst System | Reactant 1 Type | Reactant 2 Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III) / Cu(OAc)₂ | Benzamide (B126) | Internal Alkyne | Oxidative [4+2] cyclocondensation | mdpi.com |

| Rh(III) | Arylimidate | Diazo Compound | Oxidant-free coupling/cyclization | nih.govacs.org |

| Palladium | Allenamide | Aldehyde | Forms quaternary carbon center | nih.gov |

One-pot multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their operational simplicity, efficiency, and ability to rapidly generate molecular diversity.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and has been adapted for the synthesis of isoquinolinone derivatives. One such strategy involves the Ugi condensation of monomasked phthalaldehydes with amines, carboxylic acids, and isocyanides. acs.org The resulting Ugi adduct undergoes a subsequent acid-mediated intramolecular condensation to furnish structurally diverse isoquinolin-3-ones in an efficient one-pot process. acs.org

Another powerful one-pot sequence is the Castagnoli–Cushman reaction. This reaction has been utilized to synthesize a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org The reaction typically involves a homophthalic anhydride, an aldehyde, and an amine, which condense to form the isoquinolinone core. rsc.org Furthermore, novel polyheterocyclic systems can be accessed through one-pot sequences combining Staudinger, aza-Wittig, and Castagnoli–Cushman reactions, starting from azido (B1232118) aldehydes and homophthalic anhydrides. mdpi.com

Table 3: Selected One-Pot Multi-Component Reactions for Isoquinolinone Scaffolds

| Named Reaction / Strategy | Key Components | Product Type | Reference |

|---|---|---|---|

| Ugi-4CR Post-Transformation | Phthalaldehyde, Amine, Carboxylic Acid, Isocyanide | Isoquinolin-3-ones | acs.org |

| Castagnoli–Cushman Reaction | Homophthalic Anhydride, Aldehyde, Amine | 3,4-Dihydroisoquinolin-1(2H)-ones | rsc.org |

| Staudinger/aza-Wittig/Castagnoli–Cushman | Azido Aldehyde, Homophthalic Anhydride | Polycyclic Isoquinolinone Systems | mdpi.com |

Regioselective Halogenation Approaches for Isoquinolin-1(2H)-ones

Once the isoquinolinone core is constructed, the next critical step is the regioselective introduction of halogen atoms. Directing the halogenation to a specific position, such as C4, is crucial for developing structure-activity relationships and for providing a synthetic handle for further functionalization, for example, through cross-coupling reactions.

The C4 position of the isoquinolin-1(2H)-one ring is a common site for functionalization. researchgate.net Several methods have been developed for the selective introduction of an iodine atom at this position.

An efficient and practical method involves the use of N-iodosuccinimide (NIS) as the iodine source. A general procedure catalyzed by p-toluenesulfonic acid (p-TsOH) allows for the regioselective C4–H iodination of various isoquinolin-1(2H)-ones at room temperature. rsc.org This method demonstrates broad substrate scope and good functional group tolerance, providing moderate to good yields of the desired 4-iodoisoquinolin-1(2H)-ones. rsc.org

A highly effective and elegant method for synthesizing 4-iodoisoquinolin-1(2H)-ones involves a dirhodium(II)-catalyzed 1,4-bisfunctionalization of readily available isoquinolinium iodide salts. acs.orgnih.govsci-hub.st This reaction proceeds under mild, aerobic conditions. The dirhodium(II) catalyst facilitates a process of iodination and oxidation in a single transformation. acs.orgnih.gov

The reaction provides good to excellent yields and is notable for its operational simplicity. This methodology has been successfully applied to the gram-scale synthesis of key intermediates for biologically active compounds, highlighting its practical utility. acs.orgnih.gov The proposed mechanism involves the dirhodium catalyst activating the isoquinolinium salt, enabling the subsequent functionalization.

Table 4: Dirhodium(II)-Catalyzed Synthesis of 4-Iodoisoquinolin-1(2H)-ones

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylisoquinolinium Iodide | Rh₂(OAc)₄ | Air, Solvent (e.g., DCE), Heat | N-Methyl-4-iodoisoquinolin-1(2H)-one | Excellent | acs.orgnih.gov |

| N-Benzylisoquinolinium Iodide | Rh₂(OAc)₄ | Air, Solvent (e.g., DCE), Heat | N-Benzyl-4-iodoisoquinolin-1(2H)-one | Good | acs.orgnih.gov |

| N-Phenylisoquinolinium Iodide | Rh₂(OAc)₄ | Air, Solvent (e.g., DCE), Heat | N-Phenyl-4-iodoisoquinolin-1(2H)-one | Good | acs.orgnih.gov |

Introduction of Iodine at the C4 Position

Hypervalent Iodine(III) Reagent Mediated Strategies

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and environmentally friendly alternatives to metal-based oxidants for various transformations, including the formation of heterocyclic scaffolds. researchgate.net One notable reagent in this class is (phenyliodonio)sulfamate (PISA), a zwitterionic and water-soluble reagent that has demonstrated remarkable efficacy in mediating the synthesis of isoquinolinone derivatives. researchgate.net

Research has shown that PISA can facilitate the intramolecular oxidative cyclization of 2-alkenylbenzamide derivatives to yield isoquinolinones. researchgate.net A key feature of this methodology is its solvent-dependent chemoselectivity, which allows for the targeted synthesis of either 3- or 4-substituted isoquinolinones by simply adjusting the reaction medium. researchgate.netacs.org

For the synthesis of 4-substituted isoquinolinones, which is relevant for the introduction of an iodine atom at the C4 position, the reaction is typically performed in acetonitrile. researchgate.net The optimized conditions involve reacting the 2-alkenylbenzamide substrate with 1.5 equivalents of PISA in the presence of 4 Å molecular sieves at room temperature. researchgate.net This method smoothly converts various 2-alkenylbenzamides into the corresponding 4-substituted isoquinolinone products in good to excellent yields. nih.gov The proposed mechanism involves an initial electrophilic reaction of PISA with the tautomerized benzamide, followed by reductive elimination to form a nitrenium ion, which then undergoes intramolecular nucleophilic attack by the olefin moiety to furnish the cyclized product. researchgate.net

This strategy is compatible with a range of substituents on the alkenyl and benzamide portions of the starting material, suggesting its potential utility for the synthesis of precursors to halogenated compounds like this compound, provided the appropriately substituted 2-alkenylbenzamide is used.

Table 1: PISA-Mediated Synthesis of 4-Substituted Isoquinolinones

| Entry | Substrate (R1) | Product | Yield (%) |

|---|---|---|---|

| 1 | -CH3 | 2a | 88 |

| 2 | -CH2CH3 | 2b | 94 |

| 3 | -CH(CH3)2 | 2c | 87 |

| 4 | Cyclopropyl | 2d | 85 |

| 5 | Phenyl | 2e | 51 |

Reaction conditions: 2-alkenylbenzamide (1, 0.3 mmol), PISA (1.5 equiv), and 4 Å MS (10 mg) in MeCN (3.0 mL) at room temperature.

Introduction of Fluorine at the C6 Position and Other Fluorinated Positions

The incorporation of fluorine into heterocyclic scaffolds is of significant interest in medicinal chemistry due to the unique properties it imparts on molecules. researchgate.net Various methods have been developed to introduce fluorine atoms onto aromatic rings.

Electrophilic Fluorination using N-F Reagents

Electrophilic fluorination is a primary method for creating carbon-fluorine bonds. youtube.com This approach utilizes reagents with a weakened nitrogen-fluorine bond, rendering the fluorine atom electrophilic ("F+"). researchgate.net These N-F reagents are generally stable, non-hygroscopic, and safer to handle compared to other fluorine sources, making them highly valuable in organic synthesis. youtube.com

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. youtube.com These reagents can fluorinate a wide variety of electron-rich substrates, including arenes, under mild conditions. youtube.com The reaction mechanism is believed to proceed via a standard electrophilic aromatic substitution (SEAr) pathway, where the electron-rich aromatic ring attacks the electrophilic fluorine, passing through a Wheland-type intermediate. nih.gov

In the context of synthesizing 6-fluoro-isoquinolin-1(2H)-one, this method would involve the direct fluorination of the isoquinolinone scaffold. The benzene (B151609) ring of the isoquinolinone core is generally electron-rich enough to undergo electrophilic substitution. The regioselectivity of the fluorination would be directed by the existing substituents on the ring. While specific literature detailing the direct electrophilic fluorination at the C6 position of a 4-iodoisoquinolin-1(2H)-one is not prevalent, the general principles of SEAr suggest that this transformation is a plausible synthetic route.

Base-Promoted Fluorination of Ortho-Trifluoromethyl Benzyl (B1604629) Derivatives

The synthesis of fluoro-substituted isoquinolinones via a base-promoted cyclization of ortho-trifluoromethyl benzyl derivatives is a highly specific transformation. While base-promoted cyclizations of benzamides are known routes to isoquinolinones, nih.gov the specific conversion of an ortho-trifluoromethyl group into a ring-fluorine atom during such a cyclization is not a widely documented strategy. Research into the cyclization of related compounds, such as ortho-substituted α-(trifluoromethyl)styrenes, has shown that these precursors can lead to isoquinoline derivatives bearing fluorinated one-carbon units (e.g., CF₃ or CHF₂) on a side chain, rather than a fluorine atom incorporated into the aromatic ring itself. researchgate.net Therefore, this specific pathway for aromatic fluorination remains a niche and less-established methodology in the synthesis of C6-fluoro-isoquinolinones based on available literature.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of fluorine onto an aromatic ring. libretexts.org This method is particularly effective for aromatic systems that are electron-deficient. The reaction requires a substrate with a good leaving group (such as a halogen or a nitro group) and a strong electron-withdrawing group positioned ortho or para to the leaving group. researchgate.netlibretexts.org The electron-withdrawing group is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

To synthesize 6-fluoro-isoquinolin-1(2H)-one using this approach, one would start with an isoquinolinone precursor bearing a suitable leaving group at the C6 position, such as chlorine or a nitro group. The presence of the carbonyl group and the nitrogen atom in the isoquinolinone ring system contributes to the activation of the molecule toward nucleophilic attack. A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst, would then be used to displace the leaving group. This method is a cornerstone of fluoroaromatic chemistry and represents a viable, albeit indirect, route to the target compound by constructing the halogenated ring system prior to the final fluorination step.

Catalytic Systems in the Synthesis of Halogenated Isoquinolinones

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic molecules, offering high efficiency and selectivity for the formation of C-C and C-X (where X is a halogen) bonds. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile for constructing and functionalizing the isoquinolinone core. Key strategies include C-H activation/annulation and directed C-H iodination.

Directed C-H Iodination: A significant advancement in halogenation is the direct iodination of C-H bonds. Palladium-catalyzed ortho-C-H iodination, directed by a weakly coordinating amide auxiliary, allows for the regioselective introduction of iodine. nih.gov This reaction efficiently uses molecular iodine (I₂) as the sole oxidant, which is a more practical and cost-effective iodine source than other iodinating agents. The process is compatible with a wide array of substrates, including those containing heterocycles that can often inhibit C-H activation processes. nih.gov For the synthesis of a 4-iodoisoquinolin-1(2H)-one precursor, a substituted benzamide could be subjected to these conditions (e.g., Pd(OAc)₂, I₂, CsOAc) to install the iodine atom at the ortho position prior to cyclization.

C-H Activation/Annulation for Ring Construction: Palladium catalysis is also instrumental in building the isoquinolinone ring system itself. One powerful method involves the C-H activation of N-methoxy benzamides and their subsequent annulation with 2,3-allenoic acid esters. mdpi.com This reaction proceeds with high regioselectivity to afford 3,4-substituted dihydroisoquinolin-1(2H)-ones. researchgate.netmdpi.com By starting with a pre-halogenated N-methoxy benzamide (e.g., with fluorine at the desired position), this method can be used to construct the core of halogenated isoquinolinones. The mechanism involves the formation of a five-membered cyclopalladated intermediate, followed by insertion of the allene (B1206475) and reductive elimination. mdpi.com

Table 2: Palladium-Catalyzed Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

| Entry | Benzamide Substituent (R1) | Allene Substituent (R2) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Et | 3a | 85 |

| 2 | 4-Me | Et | 3b | 82 |

| 3 | 4-OMe | Et | 3c | 88 |

| 4 | 4-F | Et | 3d | 78 |

| 5 | 4-Cl | Et | 3e | 71 |

| 6 | 4-CF3 | Et | 3f | 65 |

Reaction conditions: N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equiv.), Ag₂CO₃ (2 equiv.), DIPEA (2 equiv.), Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (B28343) at 85 °C for 4 h. researchgate.net

Copper-Catalyzed Methodologies for Isoquinolinone Synthesis

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of isoquinolinones. sci-hub.ru Copper-catalyzed annulation of 2-halobenzamides with ketones provides a concise route to functionalized isoquinolin-1(2H)-ones. sci-hub.ru This approach is notable for proceeding without the need for additional ligands and tolerating a broad scope of ketones with various functional groups, leading to moderate to excellent yields. sci-hub.ru Another powerful copper-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be performed in water, highlighting its environmental compatibility. nih.govrsc.orgsemanticscholar.org This process can selectively yield either isoquinolines or isoquinoline N-oxides depending on the substrate. nih.govrsc.org

Silver-Catalyzed Cascade Cyclizations

Silver catalysis enables unique cascade reactions for the construction of complex heterocyclic systems. rsc.org One such strategy is the silver-catalyzed decarboxylative radical cascade, which has been used to prepare benzimidazo[2,1-a]isoquinolin-6(5H)-ones from 2-arylbenzoimidazoles and carboxylic acids. rsc.org Another application involves the oxidative decarboxylation of cyclic α-amino acids, such as tetrahydroisoquinoline-1-carboxylic acid, to furnish the corresponding aromatic isoquinoline. lookchem.com Amidyl radical-initiated 5-exo-trig cyclization is another silver-catalyzed transformation that can be used to construct lactam-containing molecules. nih.govrsc.org These cascade processes, which form multiple bonds in a single operation, represent a highly efficient approach to building the core structures of or fused systems related to isoquinolinones.

Nickel-Catalyzed Annulation Reactions

Nickel catalysis has emerged as a robust and economical method for synthesizing highly substituted isoquinolinones. acs.orgacs.org A common and effective strategy is the nickel-catalyzed annulation of 2-halobenzamides with internal or terminal alkynes. mdpi.comthieme-connect.com This reaction typically employs an air-stable nickel complex, such as [Ni(dppe)Br₂], in the presence of zinc powder as a reductant. acs.orgthieme-connect.com The methodology is applicable to a wide variety of 2-halobenzamides (iodo, bromo, and chloro) and diverse alkynes. acs.org A key advantage is the high regioselectivity observed with unsymmetrical alkynes, which is crucial for the synthesis of specifically substituted products like oxyavicine. acs.orgacs.org

Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly routes to isoquinolinones. A significant achievement is the development of a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives that proceeds in water, avoiding the use of volatile organic solvents. nih.govsemanticscholar.org This method is characterized by its high atom economy and mild reaction conditions. semanticscholar.org

Other green approaches include transition-metal- and base-free protocols, such as the regioselective intramolecular iodoamidation of o-alkynylaldehydes, which provides an atom-economical pathway to the isoquinolone scaffold. researchgate.net The use of hypervalent iodine reagents, which are nonmetallic and environmentally friendly, has also been explored for mediating the synthesis of isoquinolinone derivatives. nih.gov Furthermore, protocols that allow for the recycling of catalysts and solvents have been developed, significantly reducing chemical waste and enhancing the sustainability of isoquinolinone synthesis. rsc.org

Catalyst-Free and Mild Condition Protocols

Developing synthetic methods that proceed under mild conditions and, where possible, without a catalyst, is a key objective in modern organic synthesis. Such protocols often lead to cleaner reactions, reduced waste, and lower energy consumption.

Mild Condition Synthesis of Halogenated Isoquinolinones:

A significant advancement in the synthesis of halogenated isoquinolinones is the dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts. nih.govacs.orgacs.org This method provides a direct route to 4-iodoisoquinolin-1(2H)-ones under mild, aerobic conditions. nih.govacs.orgacs.org The reaction proceeds efficiently with good to excellent yields for a variety of substituted isoquinolinium iodides. nih.govacs.orgacs.org Although this specific study did not report on a 6-fluoro substituted substrate, its success with other substitutions provides a strong foundation for its potential application in the synthesis of this compound. The reaction conditions are notably mild, typically involving a dirhodium(II) catalyst in a suitable solvent at room temperature, open to the air. nih.govacs.orgacs.org

The following table summarizes the results for the synthesis of various 4-iodoisoquinolin-1(2H)-one derivatives using this mild, dirhodium(II)-catalyzed methodology.

| Entry | Starting Material (N-Substituent) | Product | Yield (%) |

| 1 | Methyl | 2-Methyl-4-iodoisoquinolin-1(2H)-one | 92 |

| 2 | Ethyl | 2-Ethyl-4-iodoisoquinolin-1(2H)-one | 91 |

| 3 | Propyl | 2-Propyl-4-iodoisoquinolin-1(2H)-one | 89 |

| 4 | Isopropyl | 2-Isopropyl-4-iodoisoquinolin-1(2H)-one | 85 |

| 5 | Benzyl | 2-Benzyl-4-iodoisoquinolin-1(2H)-one | 95 |

| 6 | Phenyl | 2-Phenyl-4-iodoisoquinolin-1(2H)-one | 75 |

| 7 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-iodoisoquinolin-1(2H)-one | 78 |

| 8 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-iodoisoquinolin-1(2H)-one | 82 |

Data sourced from a study on the dirhodium(II)-catalyzed synthesis of 4-iodoisoquinolin-1(2H)-ones. nih.govacs.orgacs.org

Another approach that operates under mild conditions is the PISA (phenyliodonio)sulfamate)-mediated, solvent-dependent synthesis of isoquinolinone derivatives. nih.govresearchgate.net This method allows for the chemoselective synthesis of either 3- or 4-substituted isoquinolinones by simply changing the solvent. nih.govresearchgate.net While this study did not focus on halogenated precursors that would lead to the target compound, it represents a metal-free, mild condition protocol for the construction of the isoquinolinone core.

Catalyst-Free Methodologies:

The development of catalyst-free reactions for the synthesis of complex heterocyclic systems is a growing area of research. For instance, a catalyst-free, one-pot, four-component synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones has been reported to proceed in stoichiometric melt conditions, avoiding the need for expensive catalysts and toxic solvents. While structurally different from the target compound, this demonstrates the feasibility of catalyst-free multicomponent reactions for building complex nitrogen heterocycles.

Similarly, a catalyst-free three-component reaction has been developed for the synthesis of isoxazolidines from haloalkynes, nitrosoarenes, and maleimides. rsc.org This reaction proceeds via a 1,2-halo migration and a [3+2] cycloaddition cascade under efficient and environmentally benign conditions. rsc.org The exploration of such catalyst-free strategies for the synthesis of halogenated isoquinolinones, including this compound, remains an area for future investigation.

Directed Functionalization at Halogenated Positions

The distinct electronic properties and reactivity of the C-I and C-F bonds would be expected to allow for selective transformations at either the C4 or C6 position.

Palladium-Mediated Cross-Coupling Reactions of the C4-Iodine

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity would theoretically allow for selective functionalization at the C4 position. Various standard cross-coupling reactions could be envisioned:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Reaction: Reaction with alkenes to form a new C-C bond at the C4 position.

A hypothetical data table for a Suzuki-Miyaura coupling is presented below to illustrate the type of data that would be sought from experimental studies.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Toluene | 110 | Data not available |

This table is illustrative and does not represent actual experimental results.

Reactions Involving the C6-Fluorine Substituent

The C6-fluorine substituent is generally less reactive towards the aforementioned palladium-catalyzed reactions. Its transformation would likely require more forcing conditions or specialized catalytic systems that can activate the C-F bond. Nucleophilic aromatic substitution (SNAr) at this position could be possible, particularly if the reaction at C4 introduces a strong electron-withdrawing group.

Lithium-Halogen Exchange and Electrophilic Quenching on Halogenated Isoquinolines

The greater reactivity of the C-I bond compared to the C-F bond would also dominate lithium-halogen exchange reactions. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to selectively generate a lithiated species at the C4 position. This organolithium intermediate could then be trapped with various electrophiles to introduce a range of functional groups.

| Entry | Electrophile | Product Functional Group |

| 1 | DMF | -CHO |

| 2 | CO₂ | -COOH |

| 3 | CH₃I | -CH₃ |

This table is illustrative and does not represent actual experimental results.

Nucleophilic Aromatic Substitution Pathways on Halogenated Isoquinolinones

Direct nucleophilic aromatic substitution of either halogen is challenging without significant activation from electron-withdrawing groups. The inherent electron-donating character of the lactam nitrogen might disfavor this pathway on the benzenoid ring. However, under specific conditions or with highly activated nucleophiles, substitution might be achievable, likely proceeding preferentially at the more activated position.

Reactivity of the Isoquinolin-1(2H)-one Core

Electrophilic Substitution on the Aromatic Rings

The directing effects of the existing substituents would govern the regioselectivity of any electrophilic aromatic substitution reactions. The lactam moiety is generally an ortho, para-director, while the halogen atoms are deactivating but also ortho, para-directing. The interplay of these electronic effects would determine the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the presence of two deactivating halogens would likely make the aromatic rings electron-deficient and thus less susceptible to electrophilic attack.

N-Functionalization and Derivatization

The nitrogen atom of the lactam in this compound is a primary site for functionalization, enabling the introduction of a wide array of substituents that can significantly modulate the molecule's properties. Common strategies for N-functionalization include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the lactam nitrogen is typically achieved through reactions with alkyl halides in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. While specific studies on this compound are not extensively documented in publicly available literature, general protocols for the N-alkylation of related lactam systems, such as 2-pyridones and 2(1H)-quinolinones, often employ bases like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). These reactions generally proceed via an SN2 mechanism, where the deprotonated lactam nitrogen acts as a nucleophile.

| Reagent Class | Typical Reagents | Base | Solvent | General Conditions |

| Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | K2CO3, NaH, Cs2CO3 | DMF, THF, Acetonitrile | Room temperature to moderate heating |

N-Arylation: The formation of a C-N bond between the lactam nitrogen and an aryl group is a powerful tool for creating complex molecular architectures. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the predominant methods for achieving N-arylation.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the lactam with an aryl halide or triflate. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For a substrate like this compound, this methodology would involve its coupling with various aryl halides. The choice of ligand is critical and is often tailored to the specific substrates. For instance, bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

The Ullmann condensation is a copper-catalyzed reaction that can also be used for N-arylation. While historically requiring harsh reaction conditions, modern protocols often utilize ligands and can proceed under milder conditions, sometimes with microwave assistance to accelerate the reaction. nih.gov

| Reaction | Catalyst/Reagents | Ligand (if applicable) | Base | Solvent | General Conditions |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | Xantphos, BINAP, etc. | Cs2CO3, K3PO4, NaOtBu | Toluene, Dioxane | 80-120 °C |

| Ullmann Condensation | CuI, Cu(0) | Phenanthroline, L-proline | K2CO3, K3PO4 | DMF, DMSO | High temperatures or microwave irradiation |

Transformations Involving the Lactam Moiety

The lactam ring in this compound possesses its own distinct reactivity. Key transformations include ring-opening reactions and reductions.

Lactam Ring Opening: The amide bond within the lactam can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base. Acidic hydrolysis would yield an amino acid derivative, specifically a substituted 2-(aminomethyl)benzoic acid. Basic hydrolysis would initially form the corresponding carboxylate salt. The strained nature of some lactam rings can facilitate these ring-opening reactions.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH2), converting the isoquinolin-1(2H)-one to a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (BH3·THF). This reduction transforms the planar lactam into a saturated heterocyclic system, which can have significant implications for the molecule's three-dimensional structure and biological activity.

Cascade and Tandem Reactions Utilizing Halogenated Isoquinolinone Substrates

The presence of two distinct halogen atoms (fluorine and iodine) on the aromatic ring of this compound makes it an excellent candidate for sequential or one-pot multi-step transformations known as cascade or tandem reactions. The differential reactivity of the C-I and C-F bonds is key to orchestrating these complex synthetic sequences. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the more robust C-F bond.

This reactivity difference allows for selective functionalization at the C-4 position via reactions like Suzuki, Sonogashira, or Heck couplings, leaving the C-6 fluoro substituent intact for potential subsequent transformations.

Tandem Cross-Coupling Reactions: A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction at the C-4 iodo position, followed by a subsequent reaction at another site in the molecule. For instance, a Sonogashira coupling with a terminal alkyne at C-4 could be followed by an intramolecular cyclization involving the lactam nitrogen or another appended functional group, leading to the rapid construction of complex polycyclic systems.

Similarly, a Suzuki coupling with an appropriately substituted boronic acid at C-4 could introduce a new aryl group, which could then participate in a subsequent intramolecular C-H activation or another cross-coupling reaction. The ability to perform two or more bond-forming events in a single pot without isolating intermediates is a hallmark of efficient synthesis and is a promising avenue for the application of this compound.

| Reaction Type | C-4 Coupling Partner | Catalyst System | Potential Subsequent Reaction |

| Tandem Sonogashira-Cyclization | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Intramolecular annulation |

| Tandem Suzuki-C-H Activation | Arylboronic Acid | Pd(OAc)2, SPhos | Intramolecular arylation |

| Tandem Heck-Amination | Alkene | Pd(OAc)2, P(o-tol)3 | Intermolecular amination at another site |

While specific, detailed research findings on cascade reactions starting from this compound are not widely available in the searched literature, the principles of tandem catalysis strongly suggest its potential as a valuable substrate in this area of chemical synthesis.

Applications of 6 Fluoro 4 Iodoisoquinolin 1 2h One and Its Structural Motifs in Advanced Organic Synthesis

Utility as Precursors for Polycyclic Aromatic Hydrocarbon (PAH) Architectures

Polycyclic aromatic hydrocarbons (PAHs) are crucial structural motifs in the fields of materials science, pharmaceutical chemistry, and organic electronics. nih.gov The development of efficient synthetic routes to access complex PAH architectures is a significant focus of modern organic chemistry. nih.gov 6-Fluoro-4-iodoisoquinolin-1(2H)-one serves as an excellent starting material for the synthesis of PAHs through various transition-metal-catalyzed cross-coupling and annulation strategies.

The carbon-iodine (C-I) bond at the 4-position is the key reactive site for this purpose. The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in catalytic cycles. wikipedia.org This feature allows for the facile introduction of new carbon-carbon bonds via well-established cross-coupling reactions such as:

Suzuki Coupling: Reaction with arylboronic acids or esters to form a biaryl linkage.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

These reactions effectively attach new aromatic or unsaturated fragments to the C4 position of the isoquinolinone core. Subsequent intramolecular cyclization or annulation reactions, often catalyzed by palladium or other transition metals, can then be employed to build additional fused aromatic rings, leading to the formation of complex, functionalized polycyclic aromatic hydrocarbons. rsc.org For instance, a strategy could involve a Sonogashira coupling to introduce an ortho-alkynyl-substituted aryl group, followed by an intramolecular cyclization to construct a new six-membered ring, thereby extending the aromatic system. The fluorine atom at the 6-position remains as a valuable substituent that can modulate the electronic and physical properties of the final PAH product.

Construction of Fused and Complex Heterocyclic Systems

The synthesis of fused and complex heterocyclic systems is of paramount importance in medicinal chemistry and drug discovery, as these scaffolds are prevalent in a vast array of pharmaceuticals. mdpi.comdrugbank.com The this compound motif is a privileged starting point for creating novel, multi-ring heterocyclic structures due to its multiple, orthogonally reactive sites.

The C4-iodo group is instrumental in building fused ring systems. Through intramolecular variants of the cross-coupling reactions mentioned previously (e.g., intramolecular Heck, Suzuki, or Buchwald-Hartwig amination reactions), new rings can be fused onto the isoquinolinone core. For example, a suitable nucleophile-containing side chain could be attached to the nitrogen atom at position 2, which could then undergo an intramolecular cyclization with the C4 position to form a new heterocyclic ring.

Furthermore, the inherent isoquinolinone core contains other reactive handles. The lactam nitrogen can be alkylated or arylated, and the carbonyl group can undergo various transformations. The endocyclic double bond, as part of an enone-like system, can participate in cycloaddition reactions. These features allow for the construction of intricate, three-dimensional heterocyclic architectures. Researchers have successfully synthesized various fused quinoline (B57606) and pyrimidine-quinoline hybrid systems, demonstrating the versatility of the quinoline scaffold in creating diverse heterocyclic libraries. mdpi.comresearchgate.net The principles applied in these syntheses are directly applicable to this compound for generating novel fused systems with potential biological activity. researchgate.net

Role as Versatile Building Blocks in Multistep Organic Syntheses

In the parlance of modern organic and medicinal chemistry, a "building block" is a relatively simple molecule with multiple reactive sites that can be used to assemble more complex structures in a predictable and efficient manner. beilstein-journals.orgfluorochem.co.uk this compound perfectly fits this description, offering chemists a scaffold with distinct functional handles that can be addressed selectively in multistep synthetic sequences.

The key to its versatility lies in the differential reactivity of its functional groups:

C-I Bond: Highly reactive towards transition-metal-catalyzed cross-coupling, enabling the introduction of a wide variety of substituents.

C-F Bond: Generally stable and unreactive under many conditions, serving to modify the final product's properties.

N-H Bond: A nucleophilic site that can be readily alkylated, acylated, or arylated.

Carbonyl Group: Can be subjected to reduction or addition reactions.

This orthogonality allows for a stepwise and controlled elaboration of the molecule. A synthetic route might first involve a Suzuki coupling at the C4-iodo position, followed by N-alkylation at the lactam nitrogen, and finally a transformation involving the carbonyl group. This step-by-step approach is crucial in total synthesis and in the generation of compound libraries for drug discovery, where systematic structural variation is required.

| Reactive Site | Position | Class of Reactions | Example Transformations |

|---|---|---|---|

| Carbon-Iodine Bond | C4 | Transition-Metal Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig |

| Lactam N-H | N2 | Nucleophilic Substitution | Alkylation, Arylation, Acylation |

| Carbonyl Group | C1 | Nucleophilic Addition / Reduction | Grignard reaction, Reduction (e.g., with NaBH₄), Wittig reaction |

| Aromatic Ring | C5, C7, C8 | Electrophilic Aromatic Substitution | Nitration, Halogenation (under forcing conditions) |

Development of Novel Organofluorine and Organoiodine Compounds

The presence of both fluorine and iodine atoms makes this compound a specialized precursor for the development of advanced organohalogen compounds.

Organofluorine Compounds: Fluorine is a unique element in medicinal chemistry. nih.gov The incorporation of fluorine into a drug candidate can profoundly and beneficially alter its properties, including metabolic stability (due to the strength of the C-F bond), binding affinity, and lipophilicity. nih.govcas.cn Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom. nih.gov Using this compound as a starting material ensures that the final complex molecules retain this beneficial fluorine atom, leveraging its property-enhancing effects. It serves as a platform to build complex fluorinated molecules that might otherwise be difficult to synthesize. researchgate.net

Organoiodine Compounds: While often used as a reactive handle to be replaced, the iodine atom itself is a key feature in a distinct class of molecules known as hypervalent iodine compounds. nih.govresearchgate.net Organoiodine compounds can be oxidized to form hypervalent iodine(III) (iodane) and iodine(V) (iodinane) reagents. researchgate.net These reagents are powerful, environmentally benign oxidizing agents used in a wide array of synthetic transformations. researchgate.netresearchgate.net this compound can be used as a precursor to synthesize novel, complex hypervalent iodine reagents, where the isoquinolinone backbone acts as a sophisticated ligand that could potentially tune the reactivity and selectivity of the iodine center.

Future Research Directions and Emerging Paradigms in Halogenated Isoquinolinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) and isoquinolinone cores has traditionally relied on classic named reactions which can be limited by harsh conditions or the need for pre-functionalized starting materials. researchgate.net The future of synthesizing complex molecules like 6-Fluoro-4-iodoisoquinolin-1(2H)-one is geared towards methodologies that are more efficient, atom-economical, and environmentally benign. numberanalytics.commdpi.com

Recent advancements have highlighted transition-metal-catalyzed C-H activation and annulation as a powerful and sustainable strategy for constructing the isoquinolinone framework. researchgate.netmdpi.com Catalysts based on palladium, rhodium, ruthenium, and cobalt have been successfully employed to create these scaffolds from simpler, readily available precursors. researchgate.netmdpi.com An emerging paradigm is the use of recyclable catalysts and microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, solvent-free reaction conditions, often employing mechanochemical activation through high-speed ball milling, represent a frontier in green chemistry that could be applied to the synthesis of halogenated isoquinolinones. mdpi.com These methods minimize waste and avoid the use of toxic solvents, aligning with the principles of sustainable chemistry. organic-chemistry.org

The table below summarizes a comparison between conventional and emerging sustainable synthetic approaches applicable to the synthesis of halogenated isoquinolinones.

| Methodology | Conventional Approaches | Emerging Sustainable Paradigms | Key Advantages of Sustainable Methods |

| Catalysis | Stoichiometric strong acids/bases | Recyclable transition-metal catalysts (Pd, Ru, Co) researchgate.net | Reduced catalyst loading, reusability, lower waste. |

| Activation | High-temperature reflux | Microwave irradiation, researchgate.net Mechanochemistry mdpi.com | Rapid reaction rates, energy efficiency, solvent-free options. |

| Starting Materials | Multi-step pre-functionalized precursors | Simple arenes and amides via C-H activation mdpi.com | Increased atom economy, shorter synthetic routes. |

| Solvents | Halogenated or polar aprotic solvents | PEG media, researchgate.net water, or solvent-free conditions mdpi.com | Reduced environmental impact, improved safety profile. |

Exploration of Underexplored Reactivity Pathways and Site-Selectivity

The this compound scaffold is particularly interesting due to the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4-position is a well-established handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the introduction of a wide array of carbon-based substituents. In contrast, the carbon-fluorine bond at the C6-position is significantly stronger and generally less reactive, though it profoundly influences the electronic properties of the molecule. nih.gov

A major direction for future research is the development of catalytic systems that can achieve site-selectivity. This involves designing reactions that exclusively target the C-I bond while leaving the C-F bond intact, or discovering novel methods to activate the typically inert C-F bond for functionalization. The ability to selectively modify either position on demand would provide a powerful tool for creating a diverse library of derivatives from a single advanced intermediate. Halogens on the homocyclic ring of isoquinoline generally behave like a halobenzene, whereas halogens at the C1 or C4 positions exhibit reactivity similar to halopyridines. iust.ac.ir The development of chemoselective methods for synthesizing 3- or 4-substituted isoquinolinones by simply adjusting the solvent is an example of the fine control that is becoming possible. nih.govbeilstein-journals.org

The following table outlines potential site-selective transformations that could be explored for this compound.

| Position | Bond Type | Established Reactivity | Potential Underexplored Pathways |

| C4 | C-I | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig amination. acs.org | Direct C-H activation adjacent to the iodine, radical-mediated transformations, photoredox catalysis. |

| C6 | C-F | Generally inert; acts as an electronic modifier. nih.gov | Late-stage nucleophilic aromatic substitution (SNAr) under forcing conditions, C-F bond borylation, reductive defluorination. |

Advanced Computational Design and Prediction for New Transformations

The empirical, trial-and-error approach to reaction discovery is increasingly being supplemented by advanced computational methods. nih.gov Density Functional Theory (DFT) and other quantum chemical calculations are becoming indispensable tools for predicting the reactivity and properties of complex molecules like this compound.

Future research will heavily leverage these computational tools for several key purposes. First, DFT can be used to model reaction mechanisms, allowing chemists to understand the intricate details of transition states and reaction intermediates. This insight is crucial for optimizing reaction conditions and for rationally designing more efficient catalysts. Second, computational screening can predict the site-selectivity of a given reaction by calculating the activation barriers for competing reaction pathways (e.g., reaction at C4-I vs. C6-F). nih.gov Third, these methods can predict the electronic and photophysical properties of novel isoquinolinone derivatives before they are synthesized. nih.gov This is particularly relevant for applications in materials science, such as the design of organic light-emitting diodes (OLEDs) or molecular sensors, where properties like absorption and emission wavelengths are critical. numberanalytics.comnumberanalytics.com

The table below details key computational methods and their potential applications in the study of halogenated isoquinolinones.

| Computational Method | Application | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Reaction mechanism analysis, transition state searching. | Prediction of activation energies for cross-coupling at the C-I bond; modeling pathways for potential C-F activation. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. nih.gov | Design of novel fluorescent probes or materials for optoelectronic devices based on the isoquinolinone core. |

| Molecular Dynamics (MD) Simulations | Simulating molecule-receptor interactions or solvent effects. | Predicting binding modes to biological targets; understanding solvent influence on reaction selectivity. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Building models to predict the bioactivity of a library of derivatives based on substitutions at the C4 position. |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Starting Materials | Solvent | Catalyst | Temp. (°C) | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Alkynol + Imine | DMSO | t-BuOK | 60 | 76–89 | Isoquinolin-1-one | |

| Alkynol + Imine | THF | t-BuOK | 110 | 74 | Dihydroisobenzoquinoline |

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:

- SHELX suite : Use SHELXL for refining small-molecule structures and SHELXD for phase determination. SHELX programs are robust for handling high-resolution data and twinned crystals, critical for resolving halogen (I, F) substituents .

- ORTEP-3 : Employ this graphical interface for thermal ellipsoid plotting to visualize bond lengths/angles and validate structural models against crystallographic data .

Advanced: How can solvent-dependent reaction pathways be exploited to optimize the synthesis of halogenated isoquinolinones?

Methodological Answer:

Solvent polarity and coordination ability dictate reaction pathways:

- DMSO : Stabilizes enolate intermediates via strong solvation, promoting cyclization to isoquinolinones. For 6-fluoro-4-iodo derivatives, this solvent may enhance iodine retention during cyclization .

- THF : Facilitates [1,2]-aryl shifts via weaker solvation, leading to dihydroisobenzoquinoline byproducts. Additives like LiCl can modulate reactivity by altering transition-state stabilization .

Mechanistic Insight : - In DMSO, t-BuOK deprotonates alkynols to form acetylides, which attack imines to initiate cyclization.

- In THF, competing coordination of the solvent to potassium ions slows cyclization, favoring alternative pathways .

Advanced: How can molecular modeling guide the design of this compound as a protease inhibitor?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteases (e.g., NS2B/NS3). For analogs, hydrophobic interactions with the fluoro/iodo groups and hydrogen bonding to the carbonyl oxygen are critical .

- SAR optimization : Modify substituents at positions 4 (iodo) and 6 (fluoro) to enhance steric complementarity. For example, bulkier halogens improve inhibition (IC50 values <5 µM in dengue virus protease assays) .

Q. Table 2: Key Binding Interactions

| Substituent | Target Residue | Interaction Type | Impact on IC50 |

|---|---|---|---|

| 4-Iodo | Hydrophobic pocket | Van der Waals | 3.75 µM (DENV) |

| 6-Fluoro | Catalytic triad | H-bonding | 4.22 µM (WNV) |

Methodological: How can the FINER criteria improve experimental design for studying this compound’s bioactivity?

Methodological Answer:

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Prioritize assays with established protocols (e.g., fluorescence-based protease inhibition) to leverage existing infrastructure .

- Novel : Explore understudied targets (e.g., SARS-CoV-2 PL<sup>pro</sup>) where halogenated isoquinolinones may exhibit unique binding .

- Relevant : Align with global health priorities (e.g., antiviral drug development) to enhance funding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.